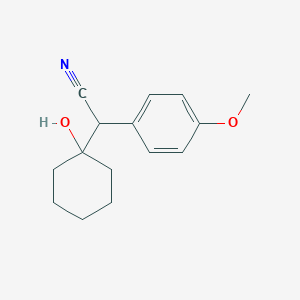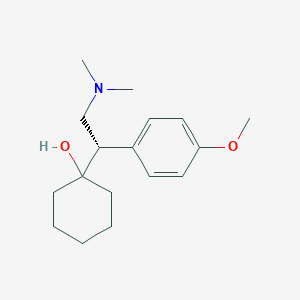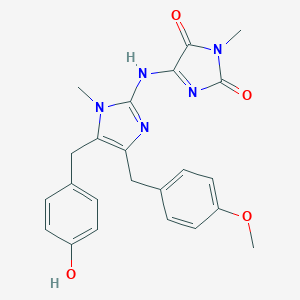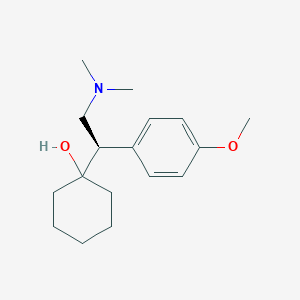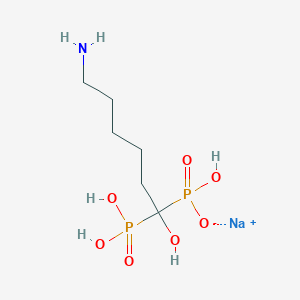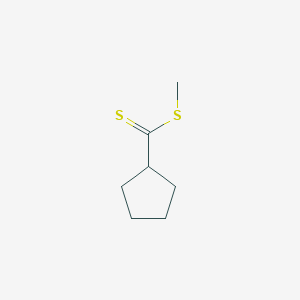
Methyl cyclopentanecarbodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl cyclopentanecarbodithioate, also known as MCPT, is a chemical compound that has gained significant attention in scientific research. MCPT is a sulfur-containing compound that is commonly used as a pesticide and has been found to have potential applications in various fields of study.
Mecanismo De Acción
The mechanism of action of Methyl cyclopentanecarbodithioate is not fully understood. However, it is believed that Methyl cyclopentanecarbodithioate works by inhibiting the activity of certain enzymes in insects and pests, leading to their death. In addition, Methyl cyclopentanecarbodithioate has been found to have anti-inflammatory properties, which may be due to its ability to inhibit the production of inflammatory mediators.
Efectos Bioquímicos Y Fisiológicos
Methyl cyclopentanecarbodithioate has been found to have both biochemical and physiological effects. In insects and pests, Methyl cyclopentanecarbodithioate has been found to inhibit the activity of certain enzymes, leading to their death. In addition, Methyl cyclopentanecarbodithioate has been found to have anti-inflammatory properties, which may be due to its ability to inhibit the production of inflammatory mediators.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Methyl cyclopentanecarbodithioate in lab experiments is its effectiveness as a pesticide and fumigant. Methyl cyclopentanecarbodithioate has been found to be effective against a wide range of insects and pests, making it a useful tool in agricultural research. However, one limitation of using Methyl cyclopentanecarbodithioate in lab experiments is its toxicity. Methyl cyclopentanecarbodithioate is a highly toxic compound and must be handled with care.
Direcciones Futuras
There are many potential future directions for the study of Methyl cyclopentanecarbodithioate. One area of research could be the development of new and improved synthesis methods for Methyl cyclopentanecarbodithioate, with a focus on improving yield and purity. In addition, further research could be done on the potential applications of Methyl cyclopentanecarbodithioate in the field of medicine, particularly in the treatment of inflammatory diseases. Finally, more research could be done on the mechanism of action of Methyl cyclopentanecarbodithioate, with a focus on understanding how it works at a molecular level.
Métodos De Síntesis
The synthesis of Methyl cyclopentanecarbodithioate involves the reaction between cyclopentanone and carbon disulfide in the presence of sodium hydroxide and methanol. The reaction results in the formation of Methyl cyclopentanecarbodithioate, which is a yellowish-brown liquid with a pungent odor. The synthesis method of Methyl cyclopentanecarbodithioate has been optimized to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
Methyl cyclopentanecarbodithioate has been extensively studied for its potential applications in various fields of study. In the field of agriculture, Methyl cyclopentanecarbodithioate has been found to be an effective pesticide against a wide range of insects and pests. It has also been studied for its potential use as a fumigant for stored grains and other agricultural products.
In addition to its use in agriculture, Methyl cyclopentanecarbodithioate has also been studied for its potential applications in the field of medicine. It has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. Methyl cyclopentanecarbodithioate has also been studied for its potential use as an antifungal and antibacterial agent.
Propiedades
Número CAS |
104681-55-2 |
|---|---|
Nombre del producto |
Methyl cyclopentanecarbodithioate |
Fórmula molecular |
C7H12S2 |
Peso molecular |
160.3 g/mol |
Nombre IUPAC |
methyl cyclopentanecarbodithioate |
InChI |
InChI=1S/C7H12S2/c1-9-7(8)6-4-2-3-5-6/h6H,2-5H2,1H3 |
Clave InChI |
SZBSDHABBJYRMJ-UHFFFAOYSA-N |
SMILES |
CSC(=S)C1CCCC1 |
SMILES canónico |
CSC(=S)C1CCCC1 |
Sinónimos |
Cyclopentanecarbodithioic acid, methyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



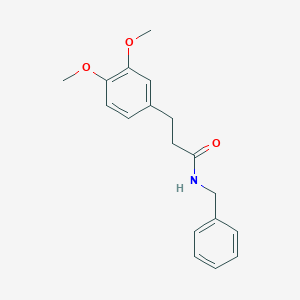
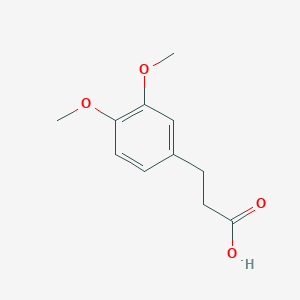
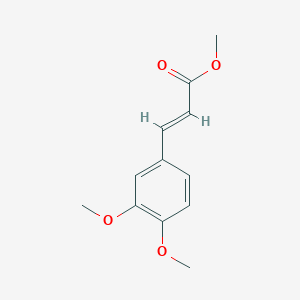
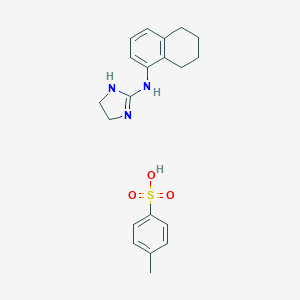
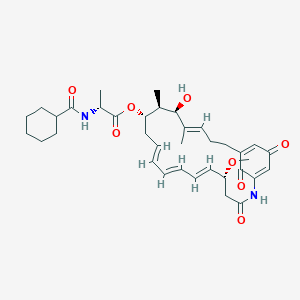
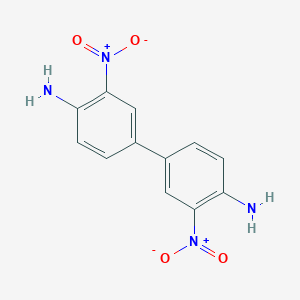
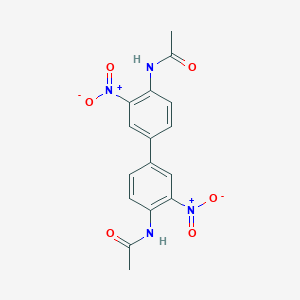
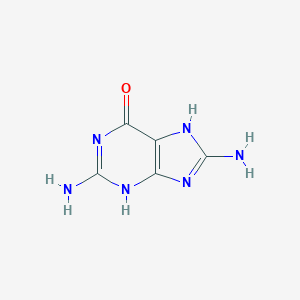
![N-[2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)ethyl]formamide](/img/structure/B17158.png)
